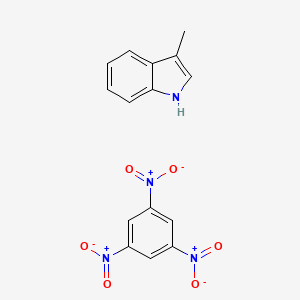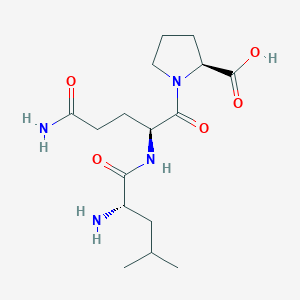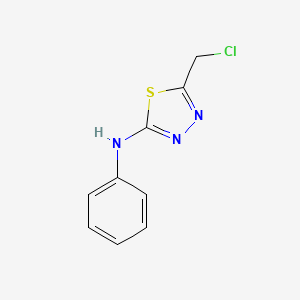![molecular formula C13H22O2Si B14714213 Methyl(phenyl)bis[(propan-2-yl)oxy]silane CAS No. 18406-11-6](/img/structure/B14714213.png)
Methyl(phenyl)bis[(propan-2-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(phenyl)bis[(propan-2-yl)oxy]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, a phenyl group, and two isopropoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(phenyl)bis[(propan-2-yl)oxy]silane typically involves the reaction of phenyltrichlorosilane with isopropanol in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{PhSiCl}_3 + 2 \text{(CH}_3\text{)_2CHOH} \rightarrow \text{PhSi(OCH(CH}_3\text{)_2)}_2\text{Cl} + 2 \text{HCl} ] Subsequent treatment with methylmagnesium bromide (Grignard reagent) results in the formation of the desired compound: [ \text{PhSi(OCH(CH}_3\text{)_2)}_2\text{Cl} + \text{CH}_3\text{MgBr} \rightarrow \text{PhSi(OCH(CH}_3\text{)_2)}_2\text{CH}_3 + \text{MgBrCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the silicon atom, leading to the formation of silanols or siloxanes.
Substitution: The compound can participate in nucleophilic substitution reactions where the isopropoxy groups are replaced by other nucleophiles such as halides or alkoxides.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and isopropanol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Substitution: Nucleophiles like sodium methoxide or potassium fluoride in polar solvents.
Hydrolysis: Typically occurs under acidic or basic conditions with water as the reagent.
Major Products:
Oxidation: Silanols or siloxanes.
Substitution: New organosilicon compounds with different substituents.
Hydrolysis: Silanols and isopropanol.
Applications De Recherche Scientifique
Methyl(phenyl)bis[(propan-2-yl)oxy]silane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based materials, including coatings and adhesives.
Organic Synthesis: Serves as a reagent for introducing silicon-containing groups into organic molecules, which can modify their properties.
Biology and Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable, biocompatible siloxane bonds.
Industry: Utilized in the production of specialty chemicals and as a component in formulations for surface treatments.
Mécanisme D'action
The mechanism of action of Methyl(phenyl)bis[(propan-2-yl)oxy]silane involves its ability to form stable silicon-oxygen bonds. This property is exploited in various applications where the compound acts as a crosslinking agent or a precursor for silicon-based materials. The molecular targets and pathways involved are primarily related to the formation and stabilization of siloxane networks.
Comparaison Avec Des Composés Similaires
Phenyltrimethoxysilane: Similar in structure but with methoxy groups instead of isopropoxy groups.
Methyltrimethoxysilane: Contains three methoxy groups and a methyl group bonded to silicon.
Diphenyldimethoxysilane: Features two phenyl groups and two methoxy groups bonded to silicon.
Uniqueness: Methyl(phenyl)bis[(propan-2-yl)oxy]silane is unique due to the presence of both a phenyl group and two isopropoxy groups, which confer distinct chemical properties. The isopropoxy groups provide steric hindrance and influence the reactivity of the silicon center, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
IUPAC Name |
methyl-phenyl-di(propan-2-yloxy)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2Si/c1-11(2)14-16(5,15-12(3)4)13-9-7-6-8-10-13/h6-12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUVQFQRFPDWFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](C)(C1=CC=CC=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569994 |
Source


|
| Record name | Methyl(phenyl)bis[(propan-2-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.40 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18406-11-6 |
Source


|
| Record name | Methyl(phenyl)bis[(propan-2-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
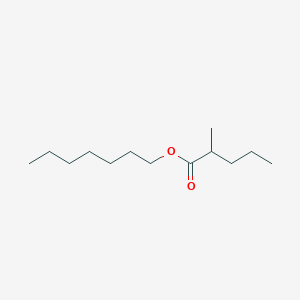


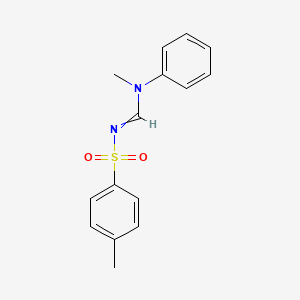
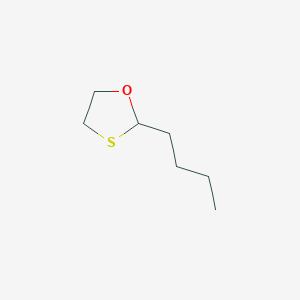
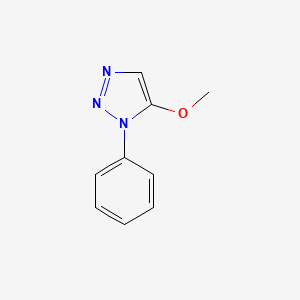

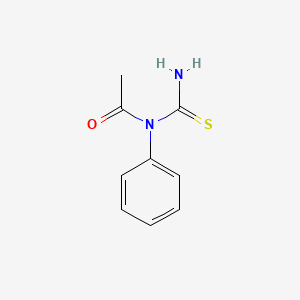
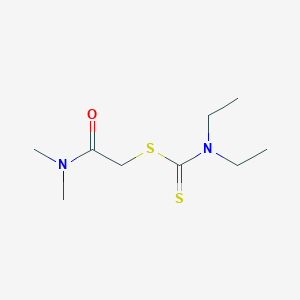
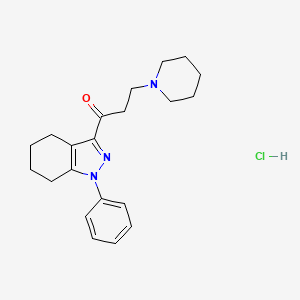
![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone](/img/structure/B14714196.png)
